Cropropamide

Vue d'ensemble

Description

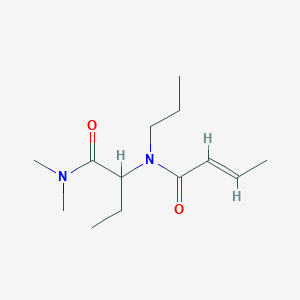

Cropropamide est un composé organique de formule moléculaire C₁₃H₂₄N₂O₂. Il est également connu sous son nom IUPAC, 2-Buténamide, N-[1-[(diméthylamino)carbonyl]propyl]-N-propyl-. Ce composé est caractérisé par sa structure unique, qui comprend un squelette de buténamide avec des substituants diméthylamino et propyl .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Cropropamide peut être synthétisé par un procédé en plusieurs étapes impliquant la réaction de l'acide crotonique avec la propylamine pour former l'amide correspondant. Cet intermédiaire est ensuite mis à réagir avec de la diméthylamine et un agent de couplage approprié pour introduire le groupe diméthylamino. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane ou le chloroforme, et les réactions sont réalisées sous atmosphère inerte pour éviter l'oxydation .

Méthodes de production industrielle

Dans les environnements industriels, la production de this compound peut impliquer des procédés en flux continu pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations des réactifs sont cruciaux pour une production efficace. Le produit final est généralement purifié par des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le Cropropamide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former les oxydes correspondants ou des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés amine ou alcool correspondants.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe diméthylamino par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles comme l'azoture de sodium ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des amines ou des alcools .

Applications De Recherche Scientifique

Pharmacological Applications

- Respiratory Stimulation

- Potential Use in Treating Depression

- Performance Enhancement in Sports

Case Studies

- Study on Respiratory Effects : A clinical trial involving patients with drug-induced respiratory depression showed that administration of prethcamide (containing this compound) resulted in a significant increase in ventilation rates without causing hyperventilation or adverse reactions .

- Doping Regulation : A study analyzing the prevalence of this compound in athletes revealed that its presence was often linked to performance enhancement claims. The detection methods included advanced chromatographic techniques that can identify this compound levels in biological samples like urine and saliva .

Data Table: Summary of Applications

| Application Area | Description | Clinical Relevance |

|---|---|---|

| Respiratory Stimulation | Enhances tidal volume and ventilation | Useful in drug overdose and anesthesia recovery |

| Treatment for Depression | Potential mood improvement through respiratory stimulation | Investigational use for specific depressive disorders |

| Sports Performance Enhancement | Increases physical endurance and alertness | Banned substance in competitive sports |

Mécanisme D'action

The mechanism of action of cropropamide involves its interaction with specific molecular targets. In the case of its use as a component of prethcamide, this compound increases locomotor activity by modulating neurotransmitter levels in the brain. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of dopamine and serotonin receptors .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorpropamide : Un médicament antidiabétique qui augmente la sécrétion d'insuline.

Tolbutamide : Un autre médicament antidiabétique avec un mécanisme d'action similaire à celui du chlorpropamide.

Unicité

Le cropropamide est unique en raison de sa structure spécifique et de son utilisation comme stimulant respiratoire, ce qui le différencie des autres composés similaires principalement utilisés pour leurs propriétés antidiabétiques .

Activité Biologique

Cropropamide is an organic compound with the molecular formula C₁₃H₂₄N₂O₂, also known by its IUPAC name, 2-Butenamide, N-[1-[(dimethylamino)carbonyl]propyl]-N-propyl-. This compound has garnered attention in various fields, including chemistry, biology, and medicine, for its unique structural properties and biological activities.

Structure

The structure of this compound features a butenamide backbone with dimethylamino and propyl substituents. This configuration is crucial for its biological activity and interaction with molecular targets.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : Can form oxides or hydroxylated derivatives.

- Reduction : Converts to amine or alcohol derivatives.

- Substitution : Nucleophilic substitution can replace the dimethylamino group with other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The primary biological activity of this compound is linked to its role as a component of the respiratory stimulant prethcamide. It is believed to increase locomotor activity by modulating neurotransmitter levels in the brain, particularly affecting dopamine and serotonin receptors. This modulation can result in enhanced alertness and reduced fatigue, making it a compound of interest in pharmacological research.

Pharmacological Effects

This compound has been studied for its potential effects on:

- Cognitive Function : Enhancements in alertness and cognitive performance.

- Respiratory Stimulation : As part of prethcamide, it may improve respiratory function.

Comparative Analysis with Similar Compounds

| Compound | Primary Use | Mechanism of Action |

|---|---|---|

| This compound | Respiratory stimulant | Modulates neurotransmitter levels |

| Chlorpropamide | Antidiabetic drug | Increases insulin secretion |

| Tolbutamide | Antidiabetic drug | Similar to chlorpropamide |

This compound's unique application as a respiratory stimulant differentiates it from chlorpropamide and tolbutamide, which are primarily used for managing diabetes.

Study on Neurotransmitter Modulation

A study conducted on animal models demonstrated that administration of this compound resulted in significant increases in locomotor activity compared to control groups. The increase was attributed to enhanced dopamine receptor activity.

Safety Profile

Research indicates that while this compound exhibits beneficial effects on locomotor activity and cognitive function, further studies are necessary to fully understand its safety profile and potential side effects.

Propriétés

IUPAC Name |

2-[but-2-enoyl(propyl)amino]-N,N-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5/h6,9,11H,7-8,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZWCBZIBJLKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(CC)C(=O)N(C)C)C(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862329 | |

| Record name | N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-propylbut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-47-6 | |

| Record name | Cropropamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.